molecular formula C24H28N2O7S B2734698 Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-isobutylphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931720-31-9

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-isobutylphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2734698
CAS No.: 931720-31-9
M. Wt: 488.56
InChI Key: FECRAGSLBNTTBK-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-isobutylphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H28N2O7S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Ring Expansion and Rearrangement Studies

Bullock et al. (1972) explored the preparation and rearrangement of a similar compound, Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to produce methoxy- and cyano- derivatives. These derivatives undergo acid-catalyzed ring contraction, highlighting the compound's potential for chemical transformations and synthesis of varied structures (Bullock et al., 1972).

Heterocycle Synthesis

Shibuya (1984) reported the reaction of active methylenes with certain compounds to yield various heterocycles, including 4-hydroxy and 4-mercaptopyrimidine derivatives. This indicates the compound's utility in synthesizing diverse heterocyclic structures, which are crucial in medicinal chemistry (Shibuya, 1984).

Docking Studies and Crystal Structure Analysis

Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, providing insights into the molecular orientation and interactions within biological systems. This research highlights the compound's relevance in understanding molecular interactions, particularly for drug development (Al-Hourani et al., 2015).

Biginelli Reaction for Pyrimidine Synthesis

Gein et al. (2020) utilized a four-component Biginelli reaction involving a similar compound for synthesizing functionalized pyrimidines. This method underscores the compound's role in creating complex and diverse molecular architectures, particularly in heterocyclic chemistry (Gein et al., 2020).

Enzyme Inhibition Studies

Baker and Jordaan (1965) synthesized analogs of the compound to study their effects on enzymes like dihydrofolic reductase. This research emphasizes the compound's potential application in biochemical studies, particularly in understanding enzyme inhibition mechanisms (Baker & Jordaan, 1965).

Electrosynthesis Applications

Boy et al. (1991) demonstrated the electrosynthesis of sulfonyl hydroxy biphenyls from chlorophenyl sulfones, illustrating the compound's utility in electrochemical synthesis and transformations (Boy et al., 1991).

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7S/c1-14(2)11-15-5-8-17(9-6-15)34(30,31)13-18-21(23(28)33-4)22(26-24(29)25-18)16-7-10-19(27)20(12-16)32-3/h5-10,12,14,22,27H,11,13H2,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRAGSLBNTTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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